N-Depropyl Propafenone Oxalate Salt N-Depropyl Propafenone Oxalate Salt N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 86383-21-3
VCID: VC20778668
InChI: InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
SMILES: C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Molecular Formula: C20H23NO7
Molecular Weight: 299.4 g/mol

N-Depropyl Propafenone Oxalate Salt

CAS No.: 86383-21-3

Cat. No.: VC20778668

Molecular Formula: C20H23NO7

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

N-Depropyl Propafenone Oxalate Salt - 86383-21-3

Specification

Description N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 86383-21-3
Molecular Formula C20H23NO7
Molecular Weight 299.4 g/mol
IUPAC Name 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid
Standard InChI InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
Standard InChI Key UMGRCTLZIBOZHC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O

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